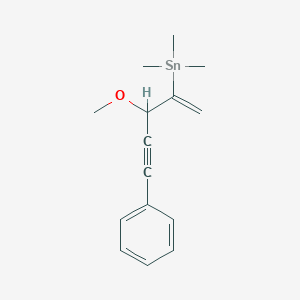![molecular formula C11H10F6N2S2 B12519890 N-[3,5-Bis(trifluoromethyl)phenyl]-N'-(2-sulfanylethyl)thiourea CAS No. 651715-45-6](/img/structure/B12519890.png)
N-[3,5-Bis(trifluoromethyl)phenyl]-N'-(2-sulfanylethyl)thiourea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[3,5-Bis(trifluoromethyl)phenyl]-N’-(2-sulfanylethyl)thiourea is a compound known for its unique chemical structure and properties. It features a thiourea backbone with two distinct functional groups: a 3,5-bis(trifluoromethyl)phenyl group and a 2-sulfanylethyl group. This compound is of significant interest in various fields, including organic chemistry and catalysis, due to its ability to form strong hydrogen bonds and activate substrates.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-[3,5-Bis(trifluoromethyl)phenyl]-N’-(2-sulfanylethyl)thiourea typically involves the reaction of 3,5-bis(trifluoromethyl)aniline with 2-mercaptoethyl isothiocyanate. The reaction is carried out under mild conditions, often in the presence of a base such as triethylamine, to facilitate the formation of the thiourea linkage. The reaction mixture is usually stirred at room temperature for several hours until the desired product is formed .
Industrial Production Methods
While specific industrial production methods for N-[3,5-Bis(trifluoromethyl)phenyl]-N’-(2-sulfanylethyl)thiourea are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Industrial production may also involve continuous flow processes to enhance efficiency and scalability.
化学反応の分析
Types of Reactions
N-[3,5-Bis(trifluoromethyl)phenyl]-N’-(2-sulfanylethyl)thiourea undergoes various chemical reactions, including:
Oxidation: The sulfanylethyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can undergo reduction reactions, particularly at the thiourea moiety.
Substitution: The phenyl group with trifluoromethyl substituents can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Electrophilic aromatic substitution reactions often require catalysts like aluminum chloride or iron(III) chloride.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Reduced thiourea derivatives.
Substitution: Various substituted aromatic compounds depending on the electrophile used.
科学的研究の応用
N-[3,5-Bis(trifluoromethyl)phenyl]-N’-(2-sulfanylethyl)thiourea has a wide range of applications in scientific research:
Biology: The compound’s ability to form strong hydrogen bonds makes it useful in studying enzyme-substrate interactions and protein folding.
Medicine: Research is ongoing into its potential as a therapeutic agent due to its unique chemical properties.
Industry: It is employed in the development of new materials and as a catalyst in industrial chemical processes.
作用機序
The mechanism of action of N-[3,5-Bis(trifluoromethyl)phenyl]-N’-(2-sulfanylethyl)thiourea primarily involves its ability to form strong hydrogen bonds. This property allows it to activate substrates by stabilizing transition states through hydrogen bonding. The compound’s molecular targets include carbonyl groups, nitroolefins, and imines, which it activates for various organic transformations .
類似化合物との比較
Similar Compounds
N,N’-Bis[3,5-bis(trifluoromethyl)phenyl]thiourea: Known for its use as a hydrogen-bond donor in catalysis.
N-(3,5-Bis(trifluoromethyl)phenyl)-N’-phenylurea: Another compound with similar functional groups but different reactivity and applications.
N-[3,5-Bis(trifluoromethyl)phenyl]-N’-(8a,9S)-6-methoxy-9-cinchonanyl]thiourea: A bifunctional cinchona organocatalyst used in stereoselective synthesis.
Uniqueness
N-[3,5-Bis(trifluoromethyl)phenyl]-N’-(2-sulfanylethyl)thiourea is unique due to the presence of both a 3,5-bis(trifluoromethyl)phenyl group and a 2-sulfanylethyl group. This combination imparts distinct chemical properties, such as enhanced hydrogen bonding and reactivity, making it a valuable compound in various research and industrial applications.
特性
CAS番号 |
651715-45-6 |
|---|---|
分子式 |
C11H10F6N2S2 |
分子量 |
348.3 g/mol |
IUPAC名 |
1-[3,5-bis(trifluoromethyl)phenyl]-3-(2-sulfanylethyl)thiourea |
InChI |
InChI=1S/C11H10F6N2S2/c12-10(13,14)6-3-7(11(15,16)17)5-8(4-6)19-9(21)18-1-2-20/h3-5,20H,1-2H2,(H2,18,19,21) |
InChIキー |
HPQHUYZPXMCQAW-UHFFFAOYSA-N |
正規SMILES |
C1=C(C=C(C=C1C(F)(F)F)NC(=S)NCCS)C(F)(F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-{4-[(2,6-Difluorophenyl)methoxy]phenyl}-1H-pyrazole-1-carboxamide](/img/structure/B12519813.png)
![Trimethyl{[2-(2-methylprop-1-en-1-yl)phenyl]ethynyl}silane](/img/structure/B12519824.png)
![2-Pyridinamine, 6-[4-[2-(dimethylamino)ethyl]-5-ethyl-2-methoxyphenyl]-](/img/structure/B12519828.png)
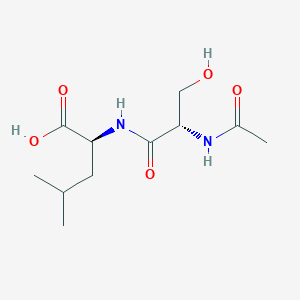
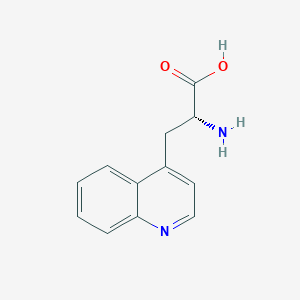

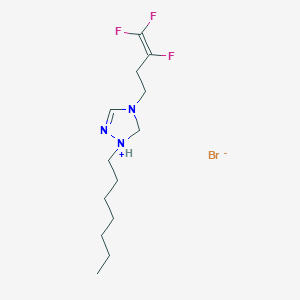
![4-[4-(3-Fluoropropyl)-1,5-bis(4-hydroxyphenyl)-1,2-dihydro-3H-pyrazol-3-ylidene]cyclohexa-2,5-dien-1-one](/img/structure/B12519852.png)
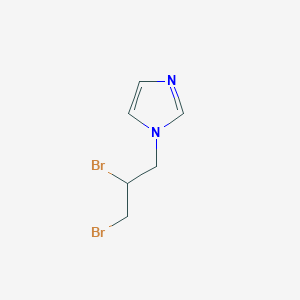
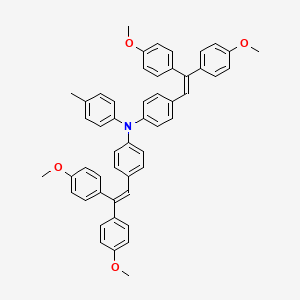
![2-{4-[(4-methoxyphenyl)sulfanyl]phenyl}-1H-imidazole](/img/structure/B12519862.png)
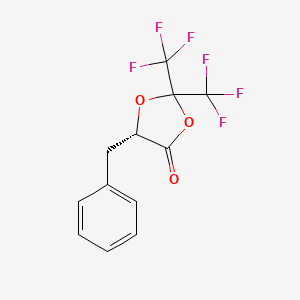
![N-[(3-Bromophenyl)methyl]-N'-[4-(4-bromophenyl)-1,3-thiazol-2-yl]urea](/img/structure/B12519873.png)
